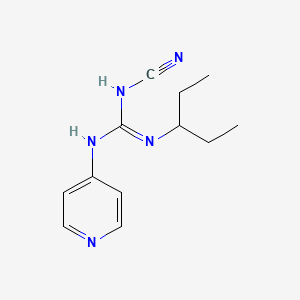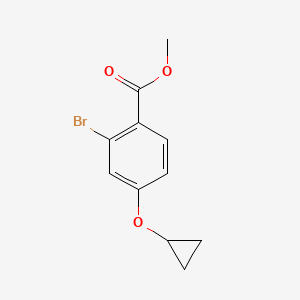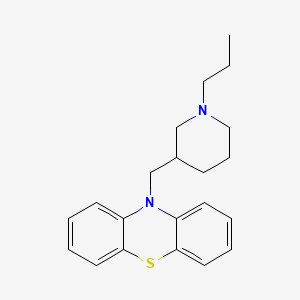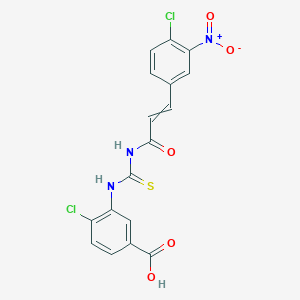
Agn-PC-0KD4YM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0KD4YM is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0KD4YM typically involves a series of chemical reactions that require precise conditions. Common methods include:
Solid-phase reaction synthesis: This method involves high reaction temperatures and extended reaction times to achieve the desired product.
Alcohol salt hydrolysis: This technique is used to prepare high-purity powders, although it is less common due to the high cost and difficulty in obtaining raw materials.
Sol-gel method: This method allows for the preparation of homogeneous powders with excellent sintering activity.
Chemical co-precipitation: This method is favored for its simplicity and ability to achieve molecular-level mixing, resulting in high-quality powders.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure consistent quality and yield. Techniques such as vacuum filtration, template-assisted assembly, and electrospinning are commonly employed to integrate the compound into various matrices .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0KD4YM undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is typically facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is often carried out using reducing agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0KD4YM has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its reactivity and stability.
Biology: Employed in the study of cellular processes and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as nanocomposites and conductive films .
Mécanisme D'action
The mechanism of action of Agn-PC-0KD4YM involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
AGN-PC-0CUK9P: Known for its dual inhibition of kinases and angiogenesis.
AGN-PC-0BWTZX: Exhibits high affinity for VEGFR2 but lower affinity for RET.
AGN-PC-0W9NKJ: A boron-based compound with unique chemical properties
Uniqueness
Agn-PC-0KD4YM stands out due to its unique combination of stability, reactivity, and versatility in various applications. Unlike its similar compounds, it offers a broader range of applications and more consistent performance across different fields of study.
Propriétés
Numéro CAS |
535963-92-9 |
|---|---|
Formule moléculaire |
C17H11Cl2N3O5S |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
4-chloro-3-[3-(4-chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H11Cl2N3O5S/c18-11-5-3-10(16(24)25)8-13(11)20-17(28)21-15(23)6-2-9-1-4-12(19)14(7-9)22(26)27/h1-8H,(H,24,25)(H2,20,21,23,28) |
Clé InChI |
WLLGNMFYAANDFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
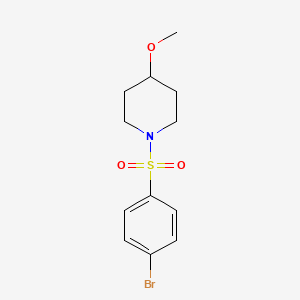
![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)

